3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile
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Overview
Description
3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a piperidine group. Compounds containing benzofuran and pyrazole structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds containing benzofuran moieties are known to exhibit various biological activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their interaction with different biological targets .
Result of Action
Benzofuran derivatives are known to have various biological activities, which suggests they can induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran moiety, followed by the construction of the pyrazole ring, and finally the incorporation of the piperidine group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Methanone-6-substituted-benzofuran derivatives
Uniqueness
3-[3-(1-Benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine group, in particular, differentiates it from other benzofuran-pyrazole compounds and may contribute to its enhanced biological activity and solubility .
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c21-9-6-12-24-14-16(20(25)23-10-4-1-5-11-23)19(22-24)18-13-15-7-2-3-8-17(15)26-18/h2-3,7-8,13-14H,1,4-6,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPFCQSBRGVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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